5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine
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Overview
Description
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chloro group, a difluoroethyl group, and a methyl group attached to a dihydroquinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2,2-difluoroethylamine.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the starting materials and a suitable catalyst.
Introduction of Functional Groups: The chloro, difluoroethyl, and methyl groups are introduced through a series of substitution reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of automated equipment, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro and difluoroethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and substituted quinazolines with various functional groups.
Scientific Research Applications
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(2,2-difluoroethyl)-2,3-dihydro-1H-inden-1-amine: This compound shares the chloro and difluoroethyl groups but has a different core structure.
5-Chloro-N-(2,2-difluoroethyl)-2,2-dimethyl-1-pentanamine: Similar in having the chloro and difluoroethyl groups, but with a different alkyl chain.
Uniqueness
5-Chloro-N-(2,2-difluoroethyl)-4-methyl-1,4-dihydroquinazolin-2-amine is unique due to its specific quinazoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918134-86-8 |
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Molecular Formula |
C11H12ClF2N3 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
5-chloro-N-(2,2-difluoroethyl)-4-methyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C11H12ClF2N3/c1-6-10-7(12)3-2-4-8(10)17-11(16-6)15-5-9(13)14/h2-4,6,9H,5H2,1H3,(H2,15,16,17) |
InChI Key |
JDPGHZDOBUGUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC=C2Cl)NC(=NCC(F)F)N1 |
Origin of Product |
United States |
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